(1alpha,1'S,4beta)-Lanabecestat, also known as LY3314814 or AZD3293, is a pharmaceutical compound that has garnered attention for its potential use in treating Alzheimer's disease. It is classified as a selective inhibitor of beta-secretase 1, an enzyme involved in the cleavage of amyloid precursor protein, leading to the production of amyloid-beta peptides. The accumulation of these peptides is a hallmark of Alzheimer's disease pathology.
Lanabecestat is derived from a series of synthetic pathways aimed at producing compounds that inhibit beta-secretase activity. It falls under the category of small molecule inhibitors and is classified as a therapeutic agent targeting neurodegenerative disorders, particularly Alzheimer's disease.
The synthesis of (1alpha,1'S,4beta)-Lanabecestat involves multiple steps, utilizing various chemical reactions to construct its complex molecular architecture.
The process has been optimized for safety and efficiency, replacing toxic reagents with more benign alternatives, thereby enhancing scalability for industrial production .
The molecular formula for (1alpha,1'S,4beta)-Lanabecestat is C19H22N2O3S. Its structure features several functional groups that contribute to its biological activity:
The synthesis of Lanabecestat involves several key chemical reactions:
The optimization of these reactions has led to improved yields and reduced reaction times compared to traditional methods .
(1alpha,1'S,4beta)-Lanabecestat functions primarily by inhibiting beta-secretase 1 activity. This inhibition reduces the cleavage of amyloid precursor protein, thereby decreasing the production of amyloid-beta peptides.
(1alpha,1'S,4beta)-Lanabecestat is primarily investigated for its role in treating Alzheimer's disease. Its applications include:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2